Cas no 5352-00-1 (4-methyl-3-nitro-n-(pyridin-2-ylmethyl)benzenesulfonamide)

4-methyl-3-nitro-n-(pyridin-2-ylmethyl)benzenesulfonamide structure
5352-00-1 structure
Product Name:4-methyl-3-nitro-n-(pyridin-2-ylmethyl)benzenesulfonamide
CAS No:5352-00-1
MF:C13H13N3O4S
MW:307.325021505356
CID:1582796
PubChem ID:2843067
Update Time:2025-04-21

4-methyl-3-nitro-n-(pyridin-2-ylmethyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-3-nitro-n-(pyridin-2-ylmethyl)benzenesulfonamide
    • ST50703610
    • ZINC03880617
    • AC1MDUCO
    • CBMicro_018712
    • MolPort-001-507-247
    • CCG-7055
    • STK040611
    • AKOS001603985
    • MCULE-7856632137
    • ST50703610; ZINC03880617; AC1MDUCO; CBMicro_018712; MolPort-001-507-247; CCG-7055; STK040611; AKOS001603985; MCULE-7856632137;
    • SR-01000406986
    • EU-0002353
    • BIM-0018839.P001
    • 5352-00-1
    • SR-01000406986-1
    • DTXSID70385735
    • Cambridge id 5352001
    • 4-methyl-3-nitro-N-(2-pyridinylmethyl)benzenesulfonamide
    • 4-METHYL-3-NITRO-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
    • Inchi: 1S/C13H13N3O4S/c1-10-5-6-12(8-13(10)16(17)18)21(19,20)15-9-11-4-2-3-7-14-11/h2-8,15H,9H2,1H3
    • InChI Key: HWPKIJDJKWDBAA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C=1)[N+](=O)[O-])(NCC1C=CC=CN=1)(=O)=O

Computed Properties

  • Exact Mass: 307.06279
  • Monoisotopic Mass: 307.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Density: 1.383
  • Boiling Point: 491.3°C at 760 mmHg
  • Flash Point: 250.9°C
  • Refractive Index: 1.61
  • PSA: 102.2

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